molecular formula C24H15Cl2N3O B194069 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- CAS No. 90712-89-3

2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-

Cat. No. B194069
CAS RN: 90712-89-3
M. Wt: 432.3 g/mol
InChI Key: BGHUROVDDYSMMO-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of phenazinone with substitutions at the 10th and 3rd positions. The 10th position is substituted with a 4-chlorophenyl group and the 3rd position is substituted with a 4-chlorophenylamino group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Hydrobromic Acid-Dimethyl Sulfoxide Reagent : This compound is synthesized using hydrobromic acid in dimethyl sulfoxide, leading to the formation of 10-alkyl-2(10H)-phenazinone as a major product (Sugimoto et al., 1999).
  • Formation Mechanism Study : A study on the formation mechanism of highly fluorinated derivatives of phenazine, including 2(10H)-phenazinone, was conducted to understand the correlation between crystal structure and NMR spectroscopy (Khusniyarov et al., 2006).

Biological Activities

  • Antimicrobial Properties : Research has demonstrated the antimicrobial activity of derivatives, such as in the synthesis and antimicrobial evaluation of 2-amino-4-(4-chlorophenyl) thiazole derivatives, which include the 2(10H)-phenazinone structure (Kubba & Rahim, 2018).
  • Anti-Inflammatory Applications : Derivatives of this compound have shown potential in anti-inflammatory applications, as seen in the synthesis of thiazolopyrimidine derivatives with noted anti-inflammatory properties (Selvam et al., 2012).

Other Applications

  • Electrochemical Synthesis : A green convergent paired electrochemical synthesis of derivatives, including 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives, was conducted, highlighting the versatility in synthesis methods for compounds containing the 2(10H)-phenazinone structure (Sharafi-kolkeshvandi et al., 2016).

Spectroscopic Characterization

  • Spectral and Quantum Chemical Researches : Studies involving spectral and quantum chemical researches have been conducted to understand the electronic structure and stability of compounds containing the 2(10H)-phenazinone structure, as in the case of (Z)-10-(2-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-il)hydrazono)-9-phenanthrone (Polyanskaya et al., 2017).

properties

IUPAC Name

3-(4-chloroanilino)-10-(4-chlorophenyl)phenazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2N3O/c25-15-5-9-17(10-6-15)27-21-13-20-23(14-24(21)30)29(18-11-7-16(26)8-12-18)22-4-2-1-3-19(22)28-20/h1-14,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHUROVDDYSMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439465
Record name 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-

CAS RN

90712-89-3
Record name 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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